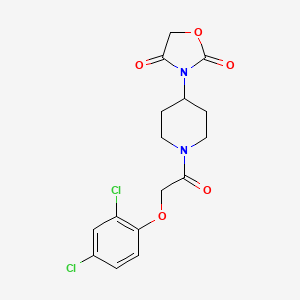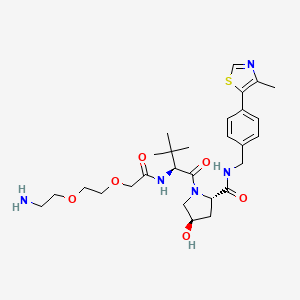![molecular formula C17H12BrN5O3 B2526148 5-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide CAS No. 899737-61-2](/img/structure/B2526148.png)
5-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide is a complex organic compound that combines structural elements from various aromatic and heteroaromatic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors:
Formation of Pyrazolo[3,4-d]pyrimidine Core: : The pyrazolo[3,4-d]pyrimidine scaffold can be constructed through cyclization reactions involving hydrazine derivatives and 4-toluidine, under acidic or basic conditions.
Introduction of Bromine: : Bromination at the 5-position is typically achieved using bromine or N-bromosuccinimide (NBS) under controlled temperatures.
Attachment of Furan-2-carboxamide Moiety: : Coupling the bromo-substituted pyrazolo[3,4-d]pyrimidine with furan-2-carboxylic acid derivatives, often through amide bond formation using coupling reagents like EDC or HATU.
Industrial Production Methods
Industrial production involves scaling up these reactions with considerations for cost, yield, and environmental impact:
Optimization of Reaction Conditions: : Ensuring high purity and yield through process optimization.
Use of Catalysts and Green Chemistry: : Implementing catalysts and environmentally friendly solvents to improve efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : Oxidative modifications on the furan ring using oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: : Reduction of the nitro group (if present in derivatives) using hydrogenation or metal hydrides.
Substitution: : Nucleophilic aromatic substitution reactions at the bromine site.
Common Reagents and Conditions
Oxidizing Agents: : mCPBA for oxidation reactions.
Reducing Agents: : Sodium borohydride or hydrogen gas for reductions.
Nucleophiles: : Amines or thiols for substitution reactions.
Major Products Formed
Oxidation: : Oxidized derivatives with altered electronic properties.
Reduction: : Amino derivatives from nitro reductions.
Substitution: : Functionalized products depending on the nucleophile used.
Scientific Research Applications
Chemistry
Kinase Inhibitors: : Key scaffold for designing kinase inhibitors in cancer research.
Organic Synthesis: : Useful intermediate in multi-step organic syntheses.
Biology
Enzyme Inhibition: : Potential inhibitor of various enzymes due to its heteroaromatic structure.
Biological Probes: : Used as molecular probes in biological studies to understand enzyme mechanics.
Medicine
Drug Development: : Basis for developing therapeutic agents targeting specific diseases.
Diagnostic Agents: : Possible use in diagnostic imaging and assays.
Industry
Materials Science:
Pharmaceutical Production: : Intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The compound exerts its effects primarily through:
Enzyme Inhibition: : Binding to the active site of enzymes, particularly kinases, disrupting their normal function.
Molecular Interactions: : Interacting with molecular targets such as DNA or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-oxo-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide: : Differs in the halogen substituent.
5-bromo-N-(1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one-5-yl)furan-2-carboxamide: : Differing positions of the oxo group.
Highlighting Uniqueness
Bromine Substitution: : The presence of bromine at the 5-position of the pyrazolo[3,4-d]pyrimidine core imparts unique electronic properties and reactivity, differentiating it from other similar compounds.
Furan-Carboxamide Linkage: : The specific linkage and structure provide distinct biological activity and synthetic utility.
Conclusion
5-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide is a compound of significant interest in multiple fields, from medicinal chemistry to materials science. Its unique structural features and diverse reactivity make it a valuable tool for scientific research and industrial applications.
Properties
IUPAC Name |
5-bromo-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5O3/c1-10-2-4-11(5-3-10)23-15-12(8-20-23)17(25)22(9-19-15)21-16(24)13-6-7-14(18)26-13/h2-9H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIZKKOCUMSQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-fluorobenzyl)-7-[(2-pyrrolidin-1-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2526065.png)
![5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-benzyl-2(1H)-pyridinone](/img/structure/B2526066.png)
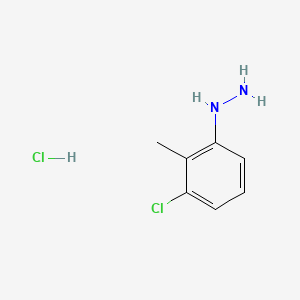
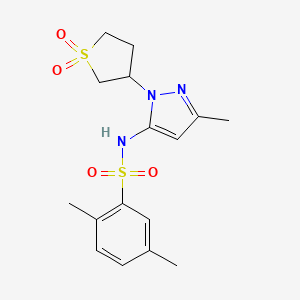
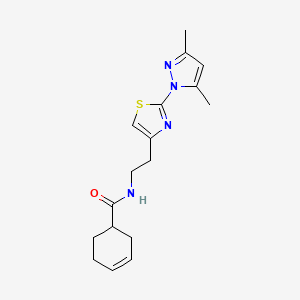
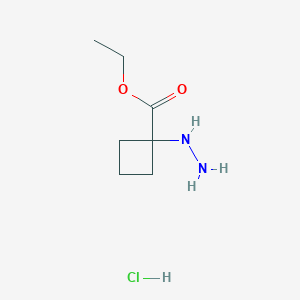

![ETHYL 2-[2-(5-BROMOTHIOPHENE-2-AMIDO)-1,3-THIAZOL-4-YL]ACETATE](/img/structure/B2526079.png)
![1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B2526080.png)
![1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2526083.png)
![N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2526084.png)
![N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2526085.png)
